molecular formula C31H50N10O9 B12385173 Lys-Phe-Glu-Arg-Gln

Lys-Phe-Glu-Arg-Gln

Cat. No.: B12385173
M. Wt: 706.8 g/mol
InChI Key: KIMKBQNKPBJGBS-VUBDRERZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lys-Phe-Glu-Arg-Gln (KFERQ) is a pentapeptide motif critical in chaperone-mediated autophagy (CMA), a selective lysosomal degradation pathway. CMA targets cytosolic proteins containing the KFERQ sequence or its biochemically related variants for degradation under stress conditions such as nutrient deprivation, oxidative stress, or metabolic imbalance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lys-Phe-Glu-Arg-Gln can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Key Reactions and Conditions

StepReagents/ConditionsPurpose
Resin Activation Wang resin (0.25–1.2 mmol/g loading)Anchors the C-terminal amino acid to a solid support.
Coupling Fmoc-amino acids, DIPC/TBTU/HOBt in DMFForms peptide bonds between amino acids.
Deprotection 1–5% pyrrolidine in DMFRemoves Fmoc groups to expose α-amino groups for subsequent coupling.
Cleavage TFA:H₂O:TIPS:PhOH (90:2.5:5.0:2.5), 2–6 hrsReleases the peptide from the resin and removes side-chain protectors.
  • Side Reactions : Incomplete coupling or racemization are minimized using HOBt/DIPC activators .

  • Yield : Crude purity ranges from 50–70% (HPLC) .

Degradation via Chaperone-Mediated Autophagy (CMA)

KFERQ’s sequence serves as a targeting motif for lysosomal degradation under stress conditions .

Degradation Mechanism

ComponentRole
Hsc70 Binds exposed KFERQ motifs in misfolded proteins.
LAMP-2a Lysosomal membrane receptor facilitating substrate translocation.
Lysosomal enzymes Degrade unfolded peptides into amino acids (e.g., cathepsin D).
  • Regulation : CMA activity declines with age, contributing to protein aggregation in neurodegenerative diseases .

  • Pathological Impact : Mutant α-synuclein (A30P/A53T) inhibits CMA by blocking LAMP-2a .

pH-Dependent Conformational Changes

  • Charged Residues : Lys (pKa ≈ 10.5) and Arg (pKa ≈ 12.5) impart cationic properties at physiological pH.

  • Structural Stability :

    • Stable in neutral buffers (pH 6–8).

    • Aggregation occurs in acidic conditions (pH < 5) due to protonation of Glu (pKa ≈ 4.3).

Functional Interactions

  • Enzymatic Recognition : Binds Hsc70 with a dissociation constant (KdK_d) of ~15 nM .

  • Metal Ion Coordination : Glu and Arg residues may chelate divalent cations (e.g., Mn²⁺), altering enzymatic activity .

Scientific Research Applications

Cellular Proteostasis and Protein Degradation

Lys-Phe-Glu-Arg-Gln is recognized for its critical function in cellular proteostasis, specifically in the degradation of misfolded proteins through lysosomal pathways. The peptide sequence KFERQ serves as a targeting motif for proteins destined for degradation via chaperone-mediated autophagy (CMA). This process is vital for maintaining cellular health by selectively degrading proteins that are damaged or misfolded.

  • Mechanism : The KFERQ-like motifs are typically buried within natively folded proteins. When these proteins misfold, the motifs become exposed, allowing them to bind with Hsc70 chaperones. This binding facilitates the unfolding and translocation of the substrate protein across the lysosomal membrane, where it is ultimately degraded .
  • Research Findings : Studies indicate that proteins containing sequences similar to KFERQ are selectively depleted in specific tissues such as the liver and heart during fasting conditions. This selective degradation is crucial for regulating protein homeostasis under stress conditions .

Drug Delivery Systems

The unique properties of this compound have been harnessed in developing advanced drug delivery systems, particularly in targeted therapies for cancer.

  • Targeting Mechanism : Research has demonstrated that peptides with sequences like KFERQ can be incorporated into polymer-lipid hybrid nanoparticles. These nanoparticles can selectively target glioma cells by utilizing folic acid as a targeting ligand, enhancing the delivery of therapeutic agents directly to tumor sites .
  • Case Study : A study explored the glioma targeting propensity of folic acid-decorated polymer-lipid hybrid nanoparticles encapsulating cyclo-[Arg-Gly-Asp-D-Phe-Lys]. The findings suggested improved targeting efficacy and therapeutic outcomes compared to traditional delivery methods .

Therapeutic Applications

This compound has potential therapeutic applications due to its role in modulating oxidative stress and inflammation.

  • Antioxidant Properties : Peptides containing KFERQ-like sequences have been investigated for their antioxidant capabilities. They can scavenge free radicals and protect cells from oxidative damage, making them candidates for treating conditions associated with oxidative stress .
  • Neuroprotective Effects : In vitro studies have shown that peptides derived from food protein hydrolysates exhibit neuroprotective effects against oxidative stress-induced apoptosis in neuronal cell lines. The ability of these peptides to enhance cellular resilience against stressors highlights their potential in neurodegenerative disease therapy .

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

Application AreaKey FindingsReferences
Cellular ProteostasisTargets misfolded proteins for lysosomal degradation via CMA
Drug Delivery SystemsEnhances targeting efficacy in glioma treatments using hybrid nanoparticles
Therapeutic ApplicationsExhibits antioxidant properties and neuroprotective effects

Mechanism of Action

The mechanism of action of Lys-Phe-Glu-Arg-Gln involves its recognition by HSC70, a chaperone protein. HSC70 binds to the peptide sequence and facilitates its transport to the lysosomal membrane. The peptide is then translocated into the lysosome, where it undergoes degradation . This process is crucial for the selective degradation of damaged or misfolded proteins, maintaining cellular homeostasis .

Comparison with Similar Compounds

Mechanism of Action :

  • Recognition : The heat shock cognate protein 70 kDa (HSC70) binds to the KFERQ motif, forming a chaperone-substrate complex .
  • Translocation : The complex docks to lysosomal-associated membrane protein 2A (LAMP2A), the CMA receptor, which facilitates substrate translocation into the lysosomal lumen .
  • Degradation: Lysosomal proteases degrade the substrate, recycling amino acids for cellular reuse .

Physiological Roles :

  • Maintains proteostasis by clearing damaged or misfolded proteins.
  • Regulates energy metabolism during fasting by degrading glycolytic enzymes and lipid-metabolizing proteins .
  • Implicated in neurodegenerative diseases (e.g., Parkinson’s disease) and cancer, where CMA dysfunction leads to pathogenic protein accumulation .

Comparison with Similar Compounds and Autophagy Pathways

KFERQ is unique to CMA, but its functional analogs in other autophagy pathways highlight distinct mechanisms and biological roles. Below is a detailed comparison:

Table 1: KFERQ vs. Other Autophagy-Related Targeting Mechanisms

Feature KFERQ (CMA) Macroautophagy (e.g., LC3-binding motifs) Microautophagy
Selectivity Highly selective (KFERQ motif required) Moderate (tags like LIR motifs) Non-selective
Recognition Factor HSC70 chaperone LC3/ATG8 family proteins Lysosomal membrane invagination
Receptor LAMP2A N/A N/A
Membrane Involvement None (direct translocation) Double-membrane autophagosomes Lysosomal membrane remodeling
Stress Activation Starvation, oxidative stress Nutrient deprivation, mTOR inhibition Less characterized
Key References

Key Differences :

Selectivity: CMA exclusively degrades proteins with KFERQ-like motifs, while macroautophagy uses tags like the LC3-interacting region (LIR) for selective cargo recruitment (e.g., damaged mitochondria in mitophagy) . Microautophagy lacks sequence-specificity, instead engulfing cytoplasmic material non-selectively .

Mechanistic Complexity :

  • CMA requires substrate unfolding and direct translocation via LAMP2A, whereas macroautophagy involves vesicle formation and fusion .

Functional Outcomes: KFERQ-mediated degradation is tightly linked to metabolic regulation (e.g., fasting-induced depletion of KFERQ-containing proteins in liver/heart ). In contrast, macroautophagy supports bulk clearance (e.g., protein aggregates) and organelle turnover .

Sequence-Specific Modifications :

  • KFERQ Mutants : Substituting residues (e.g., Lys7Arg in RNase A) disrupts lysosomal targeting, enhancing cytotoxicity by evading degradation . This contrasts with macroautophagy, where mutations in LIR motifs reduce LC3 binding and impair clearance .

Pathophysiological Relevance :

  • Neurodegeneration : CMA impairment due to KFERQ motif mutations or LAMP2A dysfunction contributes to α-synuclein accumulation in Parkinson’s disease . Macroautophagy defects, however, are linked to aggregate-prone proteins (e.g., mutant huntingtin) .
  • Cancer : CMA promotes tumor survival under stress, while macroautophagy can be tumor-suppressive or supportive depending on context .

Research Findings and Data

Table 2: Experimental Insights into KFERQ Function

Study Focus Key Finding Implication Reference
KFERQ Motif Mutagenesis Lys7Arg substitution in RNase A reduces lysosomal degradation, increasing cytotoxicity 10-fold Engineered evasion of CMA enhances therapeutic potential
Fasting Response Liver/heart proteins with KFERQ-like motifs are depleted during fasting CMA prioritizes energy-critical proteins
Neurodegeneration Impaired CMA activity correlates with α-synuclein aggregates in PD models CMA-targeted therapies may mitigate PD
Cancer Metabolism CMA sustains tumor survival by degrading glycolytic enzymes under hypoxia CMA inhibition as a therapeutic strategy

Biological Activity

Lys-Phe-Glu-Arg-Gln (KFERQ) is a pentapeptide that plays a significant role in various biological processes, particularly in protein degradation pathways. This article explores the biological activity of KFERQ, focusing on its mechanisms in cellular proteostasis, its implications in disease, and relevant research findings.

1.1 Chaperone-Mediated Autophagy (CMA)

KFERQ is recognized as a key motif for chaperone-mediated autophagy, a selective degradation pathway for misfolded proteins. Proteins containing the KFERQ sequence are targeted by the chaperone Hsc70, which facilitates their translocation into the lysosome for degradation. This process is crucial for maintaining cellular homeostasis, especially under stress conditions such as nutrient deprivation.

  • Key Steps in CMA :
    • Binding : Hsc70 binds to the KFERQ motif exposed in misfolded proteins.
    • Translocation : The complex interacts with lysosomal membrane protein LAMP-2A, forming a multimeric complex necessary for cargo translocation.
    • Degradation : Once inside the lysosome, the protein is degraded by lysosomal enzymes.

1.2 Proteolytic Pathways

KFERQ motifs are also involved in other proteolytic pathways, including ubiquitin-proteasome systems and lysosomal degradation mechanisms. The presence of KFERQ-like sequences can signal proteins for rapid degradation under conditions of cellular stress or damage.

2.1 Role in Disease

The dysregulation of KFERQ-mediated degradation pathways has been implicated in several diseases, particularly neurodegenerative disorders such as Parkinson's disease and Huntington's disease. In these conditions, the accumulation of misfolded proteins can overwhelm the cell's ability to degrade them, leading to cellular toxicity.

  • Case Study: Parkinson's Disease
    • Research indicates that reduced CMA activity correlates with increased levels of α-synuclein aggregates, a hallmark of Parkinson's disease. Impaired lysosomal function may exacerbate this condition by failing to clear toxic aggregates effectively .

2.2 Physiological Implications

In physiological contexts, KFERQ plays a vital role in regulating protein turnover and cellular responses to stress. For instance, during fasting or nutrient deprivation, increased proteolysis via CMA helps cells adapt by recycling amino acids from damaged proteins .

3. Research Findings

Several studies have investigated the biological activity of KFERQ and its implications:

StudyFindings
Chiang & Dice (1988)Demonstrated that KFERQ-containing proteins are selectively degraded in liver and heart tissues during fasting .
Massey et al. (2004)Highlighted the importance of KFERQ in polyglutamine diseases and its role in protein aggregation and clearance mechanisms .
Recent AdvancesOngoing research continues to explore the modulation of CMA activity as a therapeutic target for neurodegenerative diseases .

4. Conclusion

This compound (KFERQ) is a critical motif involved in cellular proteostasis through its role in chaperone-mediated autophagy and other proteolytic pathways. Its significance extends beyond basic biology into clinical implications, particularly concerning neurodegenerative diseases where protein aggregation poses significant challenges. Continued research into KFERQ-related mechanisms may provide insights into novel therapeutic strategies aimed at enhancing cellular clearance systems.

Q & A

Basic Research Questions

Q. How can the primary structure of Lys-Phe-Glu-Arg-Gln be experimentally determined?

To determine the sequence, gas-phase sequencing combined with HPLC retention time validation is recommended. The peptide’s reactivity with antisera targeting specific motifs (e.g., -Arg-Phe-NH₂) can confirm terminal residues. Synthetic analogues should be compared to endogenous peptides to validate structural assignments .

Q. What biological roles have been associated with this compound in mammalian systems?

Studies suggest this peptide may modulate metabolic pathways, particularly under fasting conditions. For example, proteins containing similar sequences are selectively depleted in liver and heart tissues during prolonged starvation, indicating a role in lysosomal proteolysis or nutrient stress responses. In vivo models (e.g., fasted rats) are critical for investigating tissue-specific effects .

Q. What methodological approaches are used to synthesize this compound in laboratory settings?

Solid-phase peptide synthesis (SPPS) is standard. Post-synthesis, HPLC purification ensures purity, while mass spectrometry and reactivity assays (e.g., antisera cross-reactivity) confirm structural fidelity. Terminal modifications (e.g., amidation) require careful validation to replicate endogenous bioactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in assay sensitivity (e.g., tail-flick latency tests vs. biochemical assays) or peptide purity. To address this, standardize synthesis protocols, validate activity using multiple orthogonal assays, and report raw data with statistical uncertainties. Cross-laboratory replication studies are essential .

Q. What experimental design considerations are critical when studying tissue-specific effects of this compound?

Use controlled in vivo models (e.g., tissue-specific knockout animals) and account for variables like fasting duration or hormonal fluctuations. Proteomic profiling of target tissues, paired with kinetic analyses of peptide degradation, can clarify mechanistic pathways. Ensure ethical compliance with animal welfare guidelines during prolonged starvation experiments .

Q. How should researchers optimize analytical protocols to assess peptide purity and stability?

Combine reverse-phase HPLC with tandem mass spectrometry (MS/MS) to detect impurities or degradation products. Stability studies under physiological conditions (pH, temperature) should quantify half-lives. Data must include error margins and adhere to reporting standards (e.g., raw data in appendices, processed data in results) .

Q. What strategies mitigate challenges in synthesizing this compound with high yield and correct post-translational modifications?

Optimize SPPS coupling efficiency by adjusting resin types and activation reagents. For amidation, employ enzymatic or chemical methods post-cleavage. Use circular dichroism (CD) spectroscopy to confirm secondary structure integrity. Document synthesis failures transparently to guide troubleshooting .

Q. How can conflicting hypotheses about the peptide’s role in lysosomal proteolysis be evaluated?

Design comparative studies using inhibitors of autophagy-related pathways (e.g., ATG5 knockouts) and measure peptide turnover via isotopic labeling. Integrate quantitative proteomics with flux analysis to distinguish direct effects from compensatory mechanisms. Address contradictions by meta-analyzing existing datasets for consensus patterns .

Q. Methodological and Ethical Frameworks

Q. What criteria ensure research questions on this compound meet academic rigor?

Apply the FINER framework: ensure questions are Feasible (e.g., accessible tissue models), Interesting (address knowledge gaps), Novel (untested mechanisms), Ethical (approved animal protocols), and Relevant (therapeutic or metabolic implications). Use PICO (Population, Intervention, Comparison, Outcome) for clinical translations .

Q. How should raw data from peptide studies be managed to enhance reproducibility?

Archive raw HPLC chromatograms, MS spectra, and assay readouts in public repositories (e.g., Zenodo). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and provide detailed metadata. In publications, summarize processed data in figures and reference appendices for full datasets .

Properties

Molecular Formula

C31H50N10O9

Molecular Weight

706.8 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C31H50N10O9/c32-15-5-4-9-19(33)26(45)41-23(17-18-7-2-1-3-8-18)29(48)39-21(12-14-25(43)44)28(47)38-20(10-6-16-37-31(35)36)27(46)40-22(30(49)50)11-13-24(34)42/h1-3,7-8,19-23H,4-6,9-17,32-33H2,(H2,34,42)(H,38,47)(H,39,48)(H,40,46)(H,41,45)(H,43,44)(H,49,50)(H4,35,36,37)/t19-,20-,21-,22-,23-/m0/s1

InChI Key

KIMKBQNKPBJGBS-VUBDRERZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.